N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide
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Overview
Description
N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a complex organic compound with a molecular formula of C26H35N5O2 and an average mass of 449.588 Da . This compound features an indole core, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multi-step organic reactions. The key steps include the formation of the indole core, followed by functionalization with dibutylamino and dimethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nitrogen and the benzohydrazide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core plays a crucial role in binding to these targets, influencing various biological pathways. The dibutylamino and dimethylamino groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
- N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE (C~25~H~32~N~4~O~2~)
- N’~1~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE (C~27~H~36~N~4~O~3~)
These compounds share the indole core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C26H35N5O2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C26H35N5O2/c1-5-7-17-30(18-8-6-2)19-31-23-12-10-9-11-22(23)24(26(31)33)27-28-25(32)20-13-15-21(16-14-20)29(3)4/h9-16,33H,5-8,17-19H2,1-4H3 |
InChI Key |
KIHIYXZLQPINLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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